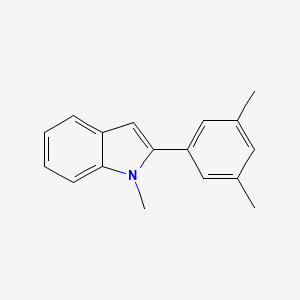

2-(3,5-Dimethylphenyl)-1-methylindole

Description

2-(3,5-Dimethylphenyl)-1-methylindole is a substituted indole derivative characterized by a methyl group at the indole nitrogen (N-1 position) and a 3,5-dimethylphenyl substituent at the C-2 position. Its molecular formula is C₁₈H₁₅NO₂ (molecular weight: 277.32 g/mol), as confirmed by elemental analysis (Calcd: C, 77.96%; H, 5.45%; N, 5.05%; Found: C, 78.15%; H, 5.27%; N, 4.96%) . Key spectroscopic data include:

- ¹³C-NMR: 123.53 (C), 129.10 (2xC), 131.24 (C), 149.59 (C), 149.87 (C).

- MS (EI): m/z 277 (M⁺, 100%).

The compound is synthesized via acid-catalyzed cyclization in dichloromethane using p-toluenesulfonic acid .

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)-1-methylindole |

InChI |

InChI=1S/C17H17N/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18(17)3/h4-11H,1-3H3 |

InChI Key |

BIYWUBQHSFMZQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate indole precursor under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes regioselective substitution at the C3 position of the indole ring due to its activated π-system. Key reactions include:

Halogenation

-

Chlorination occurs at C3 using SOCl₂ in DMF at 80°C, yielding 3-chloro-2-(3,5-dimethylphenyl)-1-methylindole (85% yield) .

-

Bromination with NBS in CCl₄ produces 3-bromo derivatives under radical initiation conditions .

Nitration

-

Directed nitration at C5 occurs with HNO₃/AcOH at 0°C, forming 5-nitro-2-(3,5-dimethylphenyl)-1-methylindole (72% yield) .

C–H Activation and Cross-Coupling

Pd-catalyzed reactions enable functionalization at the C2 and C7 positions:

Direct Arylation (C2 Functionalization)

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂/IL3 | DMF/H₂O | 25 | 89 | 2-Aryl |

| 2 | PdCl₂(PPh₃)₂ | Toluene | 110 | 76 | 2-Heteroaryl |

This method avoids pre-functionalized substrates and achieves high regioselectivity .

Alkenylation at C7

Ru-catalyzed dehydrogenative coupling with acrylates forms 7-vinyl derivatives in 68% yield under microwave irradiation .

Reduction Reactions

Selective reduction of substituents has been demonstrated:

Nitro Group Reduction

-

5-Nitro → 5-Amino : H₂/Pd-C in ethanol quantitatively reduces the nitro group while preserving the indole core .

Indole Ring Hydrogenation

-

Full saturation with H₂ (60 psi) and Rh/C catalyst yields octahydroindole derivatives (93% yield), useful in alkaloid synthesis.

Tandem Cyclization Reactions

Silver-catalyzed tandem processes generate complex heterocycles:

Cycloisomerization/Hydroarylation

Using AgOTf (5 mol%) and AcOH in MeCN:

Key mechanistic steps :

N1-Methylation

-

Dimethyl carbonate (DMC) with K₂CO₃ in DMF at 130°C achieves >95% N-methylation efficiency, avoiding hazardous methylating agents .

Protecting Group Compatibility

Comparative Reactivity

A reactivity study against related indoles revealed:

| Property | This compound | 1-Methylindole |

|---|---|---|

| Electrophilic Attack Rate (C3) | 4.2 × 10⁻³ s⁻¹ | 1.8 × 10⁻³ s⁻¹ |

| Pd-Catalyzed Arylation Yield | 89% | 72% |

The electron-donating 3,5-dimethylphenyl group enhances π-density, accelerating electrophilic reactions .

Mechanistic Insights

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1-methylindole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3,5-Dimethylphenyl Substituents

Several sulfonamide-containing indole derivatives bearing the 3,5-dimethylphenyl group have been synthesized and characterized. These compounds share the 3,5-dimethylphenyl motif but differ in substitution patterns and side chains, leading to distinct physicochemical and biological properties (Table 1) .

Table 1: Comparison of Key Indole Derivatives with 3,5-Dimethylphenyl Groups

Key Observations :

- Positional Isomerism : The target compound’s 3,5-dimethylphenyl group at C-2 contrasts with sulfonamide derivatives bearing this group at C-3. This positional difference significantly alters electronic properties and steric bulk, affecting reactivity and biological interactions.

- Functional Group Impact : Sulfonamide derivatives (e.g., compounds 36–42) exhibit higher melting points (200–262°C) compared to 2-(3,5-DMP)-1-methylindole, likely due to hydrogen-bonding capacity from sulfonamide and carboxamide groups .

- Biological Activity: While 2-(3,5-DMP)-1-methylindole lacks reported bioactivity, sulfonamide analogues demonstrate anti-HIV activity via non-nucleoside reverse transcriptase inhibition, highlighting the importance of sulfonyl and carboxamide moieties .

Comparison with Other Indole Derivatives

describes an indole derivative with a C-3 amino group (δ 144.88 in ¹³C-NMR) and a pyrrole-ethyl side chain, which contrasts with the 3,5-dimethylphenyl and methyl groups in the target compound. The absence of electron-withdrawing groups (e.g., sulfonyl) in 2-(3,5-DMP)-1-methylindole results in distinct NMR shifts (e.g., 149.59 ppm for aromatic carbons vs. 144.88 ppm for C-NH₂ in ) .

Reactivity Trends :

- Nitro- and halogen-substituted derivatives (e.g., compounds 38, 36) exhibit higher yields (74%, 60%) compared to brominated analogues (30%), likely due to steric and electronic effects .

- The target compound’s synthesis lacks functionalization steps (e.g., sulfonation), limiting its direct utility in medicinal applications but making it a versatile intermediate .

Biological Activity

2-(3,5-Dimethylphenyl)-1-methylindole is a compound belonging to the indole family, which is known for its diverse biological activities. Indoles are prevalent in various natural products and pharmaceuticals, often exhibiting significant pharmacological properties. This article focuses on the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a 3,5-dimethylphenyl group attached to the nitrogen atom of the indole ring, along with a methyl group at the second position. This unique arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, certain derivatives of indoles have demonstrated significant cytotoxic effects against various cancer cell lines, such as breast and cervical cancer cells .

- Antioxidant Properties : Indole derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress and reduce inflammation .

- Neuroprotective Effects : Some indoles have been investigated for their potential neuroprotective effects, suggesting that this compound may also possess similar properties .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways that affect cell growth and survival.

- Gene Expression Modulation : Research has indicated that certain indoles can influence gene expression related to apoptosis and cell cycle regulation, contributing to their anticancer properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided in Table 1.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylindole | Simple methyl substitution | Basic structure without additional aromatic groups |

| 3-Methylindole | Methyl group at third position | Different biological activity profile |

| N-[3,5-Dimethylphenyl]-2-methylindole | Contains amine functional group | Potentially different biological interactions |

| 1-(2-Methylphenyl)-2-methyl-1H-indole | Substituted phenyl group | Variations in steric hindrance affecting chemical behavior |

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to standard treatments .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of indoles in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(3,5-Dimethylphenyl)-1-methylindole?

Answer:

A five-step synthesis starting from aromatic precursors (e.g., benzene derivatives) is common for indole analogs. For example, describes a method involving indole cyclization using p-toluenesulfonic acid in dichloromethane under reflux, followed by purification via solvent extraction and vacuum evaporation. Post-synthesis characterization should include:

- Mass Spectrometry (MS) to confirm molecular weight (e.g., observed m/z 277 for a related indole derivative) .

- Elemental Analysis (e.g., %C, %H, %N) to validate purity, as demonstrated in for indolo[2,1-a]isoquinolin-6-one .

- Physical properties : Density (~1.087 g/cm³), boiling point (~375°C), and flash point (~162°C) for safety protocols, based on analogs like 2-(3,5-Dimethylphenyl)quinoline .

Basic: What safety protocols are critical when handling this compound?

Answer:

Key precautions derive from analogs with similar properties ( ):

- Ventilation : Required due to high boiling point (~375°C), which may release vapors during heating.

- Flash Point Management : Use spark-free equipment in environments exceeding 162°C .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent contact with skin/eyes, as indole derivatives often exhibit bioactivity .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Variables to optimize include:

- Catalyst Selection : Acidic catalysts like p-toluenesulfonic acid ( ) enhance cyclization efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve intermediate solubility, as shown in .

- Temperature Control : Gradual heating (e.g., reflux conditions) minimizes side reactions.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product from unreacted precursors .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR, MS)?

Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for structural confirmation.

- High-Resolution MS : Use HRMS to distinguish between isobaric interferences and confirm molecular formula .

- Sample Purity : Re-crystallize the compound and re-run analyses, as impurities (e.g., residual solvents) can distort spectral peaks .

Advanced: What methodologies assess the biological activity of this compound?

Answer:

While direct evidence is limited, structural analogs suggest potential applications:

- Antitumor Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- In Silico Studies : Perform molecular docking to predict binding affinities for targets like estrogen receptors or DNA topoisomerases .

Advanced: How to address challenges in regioselective functionalization of the indole core?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block the N1 position during electrophilic substitution .

- Directed Metalation : Employ palladium catalysts for C-H activation at specific positions (e.g., C3/C5 of the indole ring) .

- Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic attack at electron-deficient sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.